hGLP-2(3-33,M10Y)
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Overview
Description
Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) is a modified peptide derivative of human Glucagon-Like Peptide-2 (3-33). The methionine at position 10 is substituted with tyrosine to enable oxidative iodination, making it useful for generating a radioligand for studying Glucagon-Like Peptide-2 receptor pharmacology .
Preparation Methods
The synthesis of human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) involves solid-phase peptide synthesis. The methionine at position 10 is substituted with tyrosine to enable oxidative iodination. This substitution allows the incorporation of iodine isotopes, such as iodine-125, to create radiolabeled peptides . The reaction conditions typically involve the use of dipeptidyl peptidase-4 to cleave the peptide and subsequent iodination under controlled conditions .
Chemical Reactions Analysis
Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) undergoes several chemical reactions, including:
Oxidation: The tyrosine residue at position 10 allows for oxidative iodination, forming a radiolabeled peptide.
Substitution: The substitution of methionine with tyrosine is a key reaction in the synthesis of this compound.
Common reagents used in these reactions include iodine isotopes for iodination and dipeptidyl peptidase-4 for cleavage . The major product formed is the radiolabeled peptide, which is used for receptor studies .
Scientific Research Applications
Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) has several scientific research applications:
Pharmacology: It is used to study the pharmacology of the Glucagon-Like Peptide-2 receptor by generating radioligands.
Biology: The peptide is used in biological studies to understand its role in the gut and bone trophic actions.
Industry: The radiolabeled peptide can be used in diagnostic imaging and therapeutic research.
Mechanism of Action
Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) acts as a partial agonist on the Glucagon-Like Peptide-2 receptor. The substitution of methionine with tyrosine allows for oxidative iodination, enabling the peptide to bind to the receptor with high affinity . The molecular targets include subepithelial myofibroblasts and pancreatic islet cells . The pathways involved include the activation of the Glucagon-Like Peptide-2 receptor, leading to various physiological effects .
Comparison with Similar Compounds
Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) is unique due to its substitution of methionine with tyrosine, allowing for radiolabeling. Similar compounds include:
Human Glucagon-Like Peptide-2 (1-33, Methionine 10 Tyrosine): This peptide also has the methionine substituted with tyrosine for radiolabeling.
Human Glucagon-Like Peptide-2 (3-33): The unmodified version of the peptide, which acts as a partial agonist on the Glucagon-Like Peptide-2 receptor.
These similar compounds share structural similarities but differ in their specific modifications and applications .
Properties
Molecular Formula |
C160H242N40O54 |
---|---|
Molecular Weight |
3589.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C160H242N40O54/c1-20-75(11)123(152(246)178-94(47-49-112(163)207)136(230)198-127(81(17)203)156(250)177-92(41-32-33-51-161)135(229)194-126(78(14)23-4)155(249)200-128(82(18)204)157(251)192-109(159(253)254)67-122(222)223)195-147(241)98(55-74(9)10)180-141(235)102(59-87-68-170-91-40-31-30-39-89(87)91)184-143(237)104(62-114(165)209)191-153(247)124(76(12)21-2)196-148(242)101(57-85-37-28-25-29-38-85)182-145(239)107(65-120(218)219)187-133(227)93(42-34-52-169-160(167)168)175-131(225)80(16)172-130(224)79(15)173-137(231)96(53-72(5)6)179-142(236)103(61-113(164)208)185-146(240)108(66-121(220)221)188-138(232)97(54-73(7)8)190-154(248)125(77(13)22-3)197-158(252)129(83(19)205)199-149(243)105(63-115(166)210)186-139(233)100(58-86-43-45-88(206)46-44-86)181-134(228)95(48-50-117(212)213)176-144(238)106(64-119(216)217)189-151(245)111(71-202)193-140(234)99(56-84-35-26-24-27-36-84)183-150(244)110(70-201)174-116(211)69-171-132(226)90(162)60-118(214)215/h24-31,35-40,43-46,68,72-83,90,92-111,123-129,170,201-206H,20-23,32-34,41-42,47-67,69-71,161-162H2,1-19H3,(H2,163,207)(H2,164,208)(H2,165,209)(H2,166,210)(H,171,226)(H,172,224)(H,173,231)(H,174,211)(H,175,225)(H,176,238)(H,177,250)(H,178,246)(H,179,236)(H,180,235)(H,181,228)(H,182,239)(H,183,244)(H,184,237)(H,185,240)(H,186,233)(H,187,227)(H,188,232)(H,189,245)(H,190,248)(H,191,247)(H,192,251)(H,193,234)(H,194,229)(H,195,241)(H,196,242)(H,197,252)(H,198,230)(H,199,243)(H,200,249)(H,212,213)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,167,168,169)/t75-,76-,77-,78-,79-,80-,81+,82+,83+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |
InChI Key |
YVPAJDRBTJWURG-YXFFYCBWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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